2H-Thieno[3,2-G]chromen-2-one
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Overview
Description
2H-Thieno[3,2-G]chromen-2-one is a heterocyclic compound that features a fused ring system combining a thiophene ring and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno[3,2-G]chromen-2-one typically involves cyclization reactions. One common method is the gold-catalyzed intramolecular hydroarylation of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one derivatives. This reaction is performed under controlled conditions to ensure regioselectivity and high yield . Another approach involves the use of palladium-catalyzed intramolecular arylation of iodo derivatives of 4-(aryloxy)methylthiophene-2-carbaldehydes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2H-Thieno[3,2-G]chromen-2-one undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Electrophilic substitution reactions occur at the C-8 position of the thiophene ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone
Nucleophiles: Hydroxylamine, ammonia, and iodine for nitrile formation.
Major Products Formed
The major products formed from these reactions include nitriles, amides, esters, and carboxylic acids .
Scientific Research Applications
2H-Thieno[3,2-G]chromen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Thieno[3,2-G]chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anti-inflammatory effects are linked to its modulation of inflammatory pathways and reduction of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
4H-Thieno[3,2-C]chromene-2-carbaldehyde: Shares a similar thiophene-chromene structure but differs in the position of functional groups.
2H-Chromen-2-one: Lacks the thiophene ring but has similar chromenone moiety.
2H-Chromene-2-thione: Contains a sulfur atom in place of the oxygen in the chromenone ring.
Uniqueness
2H-Thieno[3,2-G]chromen-2-one is unique due to its fused thiophene-chromenone structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents .
Properties
CAS No. |
144190-41-0 |
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Molecular Formula |
C11H6O2S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
thieno[3,2-g]chromen-2-one |
InChI |
InChI=1S/C11H6O2S/c12-11-2-1-7-5-8-3-4-14-10(8)6-9(7)13-11/h1-6H |
InChI Key |
MVYJHOJFBCLVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=CS3)C=C21 |
Origin of Product |
United States |
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